Ammiol
Description
Properties
CAS No. |
668-10-0 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
7-(hydroxymethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C14H12O6/c1-17-11-8-3-4-19-12(8)14(18-2)13-10(11)9(16)5-7(6-15)20-13/h3-5,15H,6H2,1-2H3 |
InChI Key |
XSKZZVYURGCOGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammiol typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of hydroxymethylation and methoxylation reactions to introduce the hydroxymethyl and methoxy groups into the benzopyran ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ammiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxymethyl or methoxy groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ammiol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other furanochromone derivatives.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ammiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Similarities
- Dianabol : A classic anabolic steroid, Dianabol enhances muscle mass and strength by increasing nitrogen retention and protein synthesis. While this compound shares a similar steroid-like effect (3% potency), Dianabol’s efficacy escalates with higher dosages or supplementation .
- Anavar: Known for its mild androgenicity, Anavar is used for lean muscle retention. Though structurally distinct from this compound, both compounds are marketed as alternatives to illegal steroids, with Anavar favoring endurance athletes and this compound targeting cost-conscious users .
Efficacy and Cost Analysis
Table 1: Comparative Profile of this compound, Dianabol, and Anavar
| Parameter | This compound (Ammolol) | Dianabol | Anavar |
|---|---|---|---|
| Steroid Effect | 3% | ≥3% (dose-dependent) | Not quantified |
| Cost | Low | Moderate | High |
| Primary Use | Muscle growth, anti-estrogen | Bulk muscle gain | Lean mass retention |
| Legal Status | Legal alternative | Regulated | Regulated |
Mechanistic Differences
- Dianabol/Anavar : Directly bind to androgen receptors, stimulating muscle hypertrophy but with higher risks of hepatotoxicity and hormonal imbalance.
Research Findings and Methodological Considerations
Limited peer-reviewed studies on this compound are available in the provided evidence. Existing data emphasize its economic appeal but lack robust pharmacokinetic or long-term safety profiles. For instance:
- Potency Claims: The 3% efficacy metric for this compound derives from vendor or non-peer-reviewed sources, necessitating validation through controlled trials .
- Methodological Gaps : Analytical chemistry guidelines (e.g., reproducibility, sample size) outlined in and are critical for future studies to ensure reliability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
